6-Amino-1-naphthol
Overview
Description
6-Amino-1-naphthol is an organic compound with the molecular formula C₁₀H₉NO. It is a derivative of naphthalene, characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
6-Amino-1-naphthol: is a compound with potential medicinal properties. While specific targets haven’t been extensively studied for this compound, it’s essential to consider its structural features. Basic side chains and a free amino group are integral to several acetylcholinesterase inhibitors . Therefore, we can hypothesize that This compound may interact with cholinergic systems, potentially affecting cognition.
Biochemical Pathways:
Although specific pathways remain elusive, we can speculate that This compound affects cholinergic signaling. Depleted acetylcholine levels are associated with cognition disorders, making cholinesterase inhibitors crucial for treatment
Action Environment:
Environmental factors (pH, temperature, humidity) influence stability and efficacy. Storage conditions impact shelf life and bioavailability.
: Piplani, P., Malik, R., Kaur, B., & Kaplish, A. (2012). Synthesis and pharmacological evaluation of some new naphthol-derived aryloxy derivatives as cognition enhancers. Medicinal Chemistry Research, 21(6), 1771–1779. Link
Biochemical Analysis
Biochemical Properties
6-Amino-1-naphthol plays a crucial role in biochemical reactions, particularly in the synthesis of dyes and other organic compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The hydroxyl group in this compound can participate in hydrogen bonding, affecting the enzyme’s active site and altering its catalytic activity .
Cellular Effects
This compound has notable effects on cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the expression of genes involved in oxidative stress responses. The compound can modulate the activity of transcription factors, leading to changes in the expression of antioxidant enzymes. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. The compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with oxidative stress and toxicity in animal models. These effects are dose-dependent, with a threshold beyond which adverse effects become pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450 oxidases and transferases. The metabolic pathways of this compound can influence its bioavailability and toxicity, affecting its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. Additionally, this compound can accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it may influence mitochondrial function and oxidative stress responses. Its localization can also affect its interactions with other biomolecules, modulating its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Amino-1-naphthol can be synthesized through several methods. One common approach involves the reduction of nitroso-β-naphthol in an alkaline solution using sodium hydrosulfite . The process involves dissolving nitroso-β-naphthol in sodium hydroxide, followed by the addition of sodium hydrosulfite and subsequent acidification with hydrochloric acid to precipitate the aminonaphthol .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinones or reduced to form corresponding amines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium hydrosulfite and hydrogen sulfide are frequently used reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often facilitated by catalysts such as Lewis acids.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted naphthols and aminonaphthols
Scientific Research Applications
6-Amino-1-naphthol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Naphthol: Similar in structure but lacks the amino group.
2-Naphthol: Another isomer with the hydroxyl group at a different position.
Uniqueness: 6-Amino-1-naphthol is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-aminonaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFYIOWLBSPSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178592 | |
Record name | 6-Aminonaphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23894-12-4 | |
Record name | 6-Amino-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23894-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminonaphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023894124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminonaphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminonaphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 6-Amino-1-naphthol-3-sulfonic acid in analytical chemistry?
A1: this compound-3-sulfonic acid acts as a chromogenic reagent in spectrophotometric determination of various analytes. For example, it is used to determine nitrite concentration in environmental and food samples [, , ]. It reacts with nitrite under acidic conditions to form a diazonium salt, which further couples with a suitable reagent to produce a colored azo dye measurable by spectrophotometry [].
Q2: How does the structure of dyes synthesized from this compound-3-sulfonic acid influence their application on cotton fabrics?
A2: Research indicates that the presence of hydrophilic groups in dyes derived from this compound-3-sulfonic acid significantly influences their dyeing properties on cotton []. While these groups decrease substantivity and fixation, they improve build-up and migration properties. This highlights the importance of structural modifications in tailoring dyes for specific applications [].
Q3: Can you provide an example of how this compound-3-sulfonic acid is utilized for environmental analysis?
A3: this compound-3-sulfonic acid has been explored for the determination of parathion-methyl, a widely used organophosphate insecticide, in environmental samples []. This method highlights the compound's potential in developing sensitive and selective analytical techniques for monitoring environmental pollutants.
Q4: Are there any studies exploring the application of this compound-3-sulfonic acid in determining trace elements?
A4: Yes, research has explored the use of this compound-3-sulfonic acid for the spectrophotometric determination of selenium []. This method highlights the versatility of this compound in analyzing diverse analytes, including essential and potentially toxic trace elements.
Q5: Beyond its use in analytical chemistry, what other applications has this compound-3-sulfonic acid found?
A5: this compound-3-sulfonic acid is a key intermediate in synthesizing various azo dyes []. Its ability to form diazonium salts, which then couple with other aromatic compounds, makes it a valuable building block in the dye industry.
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